molecular formula C8H15NO B13474707 5-cyclobutylpyrrolidin-3-ol, Mixture of diastereomers

5-cyclobutylpyrrolidin-3-ol, Mixture of diastereomers

Cat. No.: B13474707
M. Wt: 141.21 g/mol
InChI Key: NIDYLFCJRMCHGK-UHFFFAOYSA-N
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Description

5-Cyclobutylpyrrolidin-3-ol is a pyrrolidine derivative featuring a cyclobutyl substituent at the 5-position and a hydroxyl group at the 3-position. The compound exists as a mixture of diastereomers due to stereochemical variations at these positions. The synthesis of such mixtures often occurs under non-stereoselective conditions, leading to variable diastereomeric ratios (e.g., 1:1 to 4:1 in some cases) . Separation and characterization of individual diastereomers require advanced techniques like chiral chromatography or NMR analysis .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

5-cyclobutylpyrrolidin-3-ol

InChI

InChI=1S/C8H15NO/c10-7-4-8(9-5-7)6-2-1-3-6/h6-10H,1-5H2

InChI Key

NIDYLFCJRMCHGK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2CC(CN2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclobutylpyrrolidin-3-ol, mixture of diastereomers, typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a cyclobutyl-substituted amine with a suitable aldehyde or ketone, followed by reduction to form the pyrrolidine ring. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The separation of diastereomers can be achieved through techniques such as chromatography or recrystallization, which exploit the different physical properties of the diastereomers .

Chemical Reactions Analysis

Types of Reactions

5-cyclobutylpyrrolidin-3-ol, mixture of diastereomers, can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield cyclobutylpyrrolidinone, while reduction can produce cyclobutylpyrrolidine .

Scientific Research Applications

5-cyclobutylpyrrolidin-3-ol, mixture of diastereomers, has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-cyclobutylpyrrolidin-3-ol, mixture of diastereomers, involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclobutyl group can affect the compound’s lipophilicity and membrane permeability, impacting its distribution and activity within biological systems .

Comparison with Similar Compounds

Table 1: Diastereomeric Ratios in Selected Compounds

Compound Diastereomeric Ratio Key Influencing Factor Reference
5-Cyclobutylpyrrolidin-3-ol 1:1 to 4:1 Non-stereoselective synthesis
Aldehyde-derived pyrrolidine 10:1 Electron-rich substituents
Limonene-derived diol Moderate to high Starting material stereochemistry
Chromatographic Separation
  • Polarity-Driven Resolution :
    RS/SR diastereomers of azulene diols exhibit superior resolution on Chiralcel-OD-H (average α = 7.8) compared to RR/SS pairs (α = 2.4) due to their higher polarity and conformation-driven silica affinity . Similarly, 5-cyclobutylpyrrolidin-3-ol diastereomers may show variable separation efficiency depending on their hydroxyl group orientation.
  • HPLC Applications: Diastereomers of orciprenaline, resolved using chiral derivatizing reagents (CDRs), demonstrate retention time differences linked to spatial arrangement.

Table 2: Chromatographic Resolution of Diastereomers

Compound Column α (Selectivity) Resolution Factor (Rf) Reference
Azulene diols (RS/SR) Chiralcel-OD-H 7.8 8.1
Orciprenaline diastereomers FDNP-L-Phe column 3.2 1.8–2.0
Tubulysin derivatives TLC silica N/A 0.5–0.7
Physical and Chemical Properties
  • Density and Conformation: Syn- and anti-diastereomers of antimony cyanoximates show density differences (syn: 1.5631 g/cm³ vs. anti: 1.479 g/cm³) due to compactness from oxime fragment orientation . For 5-cyclobutylpyrrolidin-3-ol, analogous steric effects from the cyclobutyl group may influence density and solubility.
  • Optical Activity : Unlike enantiomers, diastereomers display distinct specific rotations. For example, limonene-derived diols and carbonates are distinguishable via NMR shifts, a method applicable to 5-cyclobutylpyrrolidin-3-ol stereoisomers .

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